molecular formula C28H42Cl2N4O2+2 B1664838 Ambenonium CAS No. 7648-98-8

Ambenonium

Cat. No. B1664838
CAS RN: 7648-98-8
M. Wt: 537.6 g/mol
InChI Key: DXUUXWKFVDVHIK-UHFFFAOYSA-N
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Description

Ambenonium, also known as ambenonium dichloride and sold under the trade name Mytelase, is a cholinesterase inhibitor . It is used in the management of myasthenia gravis and is classified as a reversible cholinesterase inhibitor .


Molecular Structure Analysis

The molecular formula of Ambenonium is C28H42Cl2N4O2 . The ChemSpider ID is 7987 . For a detailed molecular structure, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

Ambenonium is known to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . A paper titled “Ambenonium is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities” discusses the chemical reactions involving Ambenonium .


Physical And Chemical Properties Analysis

Ambenonium has an average mass of 537.565 Da and a monoisotopic mass of 536.267395 Da . It is poorly absorbed from the gastrointestinal tract .

Scientific Research Applications

Pharmacological Properties and Mechanisms

  • Ambenonium chloride demonstrates significant anticholinesterase properties, being specifically potent against acetylcholinesterase while exhibiting weaker activity against serum cholinesterase. This pharmacological characteristic makes it a potential therapeutic agent for conditions like myasthenia gravis. Its activity is markedly higher than that of neostigmine, a commonly used anticholinesterase agent (Westerberg, 1956).
  • Ambenonium is also explored for its utility in Alzheimer's disease treatment. However, its bisquaternary structure limits its ability to cross the blood-brain barrier, a significant challenge in developing central nervous system-active therapies (Bolognesi et al., 2003).

Pharmacokinetics and Drug Interactions

  • The drug exhibits complex pharmacokinetics, characterized by multi-compartment storage and periodic releases into the general circulation, as observed in animal studies. This complexity underscores the need for careful monitoring and individualized dosing in clinical applications (Tharasse-Bloch et al., 1989).

Neurological Applications

  • Ambenonium chloride has been studied for its effects on myelinogenesis, particularly in the context of neurodevelopmental processes. In some in vitro studies, it was found to inhibit myelin sheath formation, hinting at its potential impact on neuronal development and function (Toran-Allerand, 1974).

Biochemical Analysis and Measurement Techniques

  • Advanced biochemical techniques have been developed to measure ambenonium concentrations in biological samples, aiding in its pharmacokinetic studies and therapeutic monitoring. These methods include ion-exchange resin extraction, reversed-phase ion-pair chromatography, and colorimetric measurement of inhibitory activity (Yamamoto et al., 1993).

Safety And Hazards

Ambenonium can be fatal if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHBPUNFVFNHJK-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42Cl2N4O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048396
Record name Ambenonium
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Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ambenonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015254
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Solubility

Soluble, 9.42e-07 g/L
Record name Ambenonium
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Record name Ambenonium
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URL http://www.hmdb.ca/metabolites/HMDB0015254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ambenonium exerts its actions against myasthenia gravis by competitive, reversible inhibition of acetylcholinesterase. The disease myasthenia gravis occurs when the body inappropriately produces antibodies against acetylcholine receptors, and thus inhibits proper acetylcholine signal transmission (when acetylcholine binds to acetylcholine receptors of striated muscle fibers, it stimulates those fibers to contract). Ambenonium reversibly binds acetylcholinesterase at the anionic site, which results in the blockage of the site of acetycholine binding, thereby inhibiting acetylcholine hydrolysis and enhancing cholinergic function through the accumulation of acetycholine at cholinergic synpases. Elevated acetylcholine levels lead to facilitates transmission of impulses across the myoneural junction.
Record name Ambenonium
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Product Name

Ambenonium

CAS RN

7648-98-8
Record name Ambenonium
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Record name Ambenonium [USAN]
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Record name Ambenonium
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URL https://www.drugbank.ca/drugs/DB01122
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Record name Ambenonium
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Record name AMBENONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L16PUN799N
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Record name Ambenonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-199 °C, 196 - 199 °C
Record name Ambenonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambenonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,340
Citations
AS Hodge, DR Humphrey… - Molecular …, 1992 - researchgate.net
… ambenonium … ambenonium concentration, at fixed substrate concentration. The intercepts of these plots were independent of the substrate concentration and indicated an ambenonium …
Number of citations: 72 www.researchgate.net
TP Kenakin, D Beek - Journal of Pharmacology and Experimental …, 1985 - Citeseer
… Statistical analysis showed ambenonium to be a simple competitive antagonist of … encountered when ambenonium was utilized to block responses to acetylcholine. Ambenonium was a …
Number of citations: 20 citeseerx.ist.psu.edu
MR WESTERBERG - AMA Archives of Neurology & Psychiatry, 1956 - jamanetwork.com
This report is concerned with the results of the use of ambenonium in patients with myasthenia gravis during the past year. Ambenonium (Mysuran) chloride is N'N'-bis (2-…
Number of citations: 18 jamanetwork.com
ML Bolognesi, A Cavalli, V Andrisano, M Bartolini… - Il Farmaco, 2003 - Elsevier
… In a search of centrally active ambenonium derivatives, we planned to synthesize tertiary … , we designed constrained analogues of ambenonium by incorporating the diamine functions …
Number of citations: 15 www.sciencedirect.com
LC Blaber - British Journal of Pharmacology and …, 1960 - Wiley Online Library
The ability of ambenonium and a methoxy analogue to antagonize paralysis produced either by tubocurarine or by decamethonium has been studied in the tibialis anterior muscle of the …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
K Yamamoto, Y Kohda, Y Sawada… - Biopharmaceutics & drug …, 1991 - Wiley Online Library
The pharmacokinetics of ambenonium, a reversible cholinesterase inhibitor, in rats was investigated following intravenous administration of the drug. Mean residence time and steady …
Number of citations: 7 onlinelibrary.wiley.com
EM Mahoney, DG Friend… - New England Journal of …, 1959 - Mass Medical Soc
TRINARY and fecal retention, either alone or ^-' together, poses a serious problem in the management of the patient. Unfortunately, these complications are appearing much more often …
Number of citations: 3 www.nejm.org
GD Webb - Biochimica et Biophysica Acta (BBA)-Biophysics …, 1965 - Elsevier
The dissociation constants between certain benzoquinonium and ambenonium analogs and the acetylcholine receptor were determined with the isolated electroplax; they were …
Number of citations: 54 www.sciencedirect.com
K Ohtsubo, S Higuchi, T Aoyama, N Fujii… - Journal of Chromatography …, 1989 - Elsevier
An effective and selective procedure for the extraction of ambenonium chloride (AMBC) from serum using a weak cation-exchange extraction cartridge has been developed. The solid-…
Number of citations: 11 www.sciencedirect.com
AM Lands, JO Hoppe, A Arnold, FK Kirchner - Journal of Pharmacology and …, 1958 - ASPET
Inhibition of AChE has been demonstrated with ambenonium and related compounds. The structure of the ammonium group shows highly specific requirements for optimum activity. …
Number of citations: 26 jpet.aspetjournals.org

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